n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H17N3/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h11H,2-7H2,1H3,(H,12,13) |
InChI Key |
RKEBRJPGLZFKGM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(N1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydro-1H-benzo[d]imidazole Core
The tetrahydrobenzoimidazole scaffold is typically synthesized via cyclization reactions involving o-phenylenediamine derivatives and appropriate aldehydes or nitriles under reductive or acidic conditions.
Diels-Alder and Ene Reaction Approach:
According to a study on 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, Diels-Alder cycloaddition of 4-vinylimidazoles with N-phenylmaleimide followed by an intermolecular ene reaction provides the tetrahydrobenzimidazole core with high yield and stereocontrol. This two-step process efficiently generates the fused ring system with up to five new stereocenters, demonstrating excellent atom economy and diastereoselectivity.Condensation of o-Phenylenediamine Derivatives:
The classical method involves condensation of o-phenylenediamine with aldehydes or amidinium salts to form benzimidazole rings. Modifications under controlled conditions (e.g., low temperature, specific solvents) yield tetrahydro derivatives by preventing full aromatization.
Introduction of the Ethanamine Side Chain
Functionalization at the 2-position of the benzimidazole ring with an ethanamine group is generally achieved via:
Reductive Amination:
The 2-formyl or 2-oxo substituted tetrahydrobenzimidazole intermediate undergoes reductive amination with ethylamine or its derivatives using reducing agents such as sodium cyanoborohydride (NaCNBH3) under mild conditions. This method allows selective formation of the N-((tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine structure.Nucleophilic Substitution:
Alternatively, 2-halogenated tetrahydrobenzimidazole intermediates can be reacted with ethanamine under basic or catalytic conditions to substitute the halogen with the ethanamine group. This approach requires careful control to avoid side reactions and ensure regioselectivity.
Typical Reaction Conditions and Solvents
- Solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethanol are commonly employed depending on the step.
- Bases like triethylamine or potassium hydroxide are used to facilitate nucleophilic substitutions or cyclizations.
- Microwave irradiation has been reported to accelerate cyclization and functionalization steps, enhancing yields and reducing reaction times.
Detailed Synthetic Route Example
Research Findings and Analytical Data
NMR Spectroscopy:
Proton NMR confirms the tetrahydro ring saturation by characteristic chemical shifts of methylene protons in the 4,5,6,7 positions. The ethanamine methylene protons appear as distinct signals confirming substitution at the 2-position.IR Spectroscopy:
Absorption bands corresponding to N-H stretching and C-N vibrations are consistent with benzimidazole and amine functionalities.X-ray Crystallography:
Single-crystal X-ray analysis of related benzimidazole derivatives confirms the molecular geometry and substitution pattern, supporting the synthetic approach.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with the addition of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Polarity : The acetamide derivative has a higher polar surface area (57.78 Ų) due to the amide group, which may reduce blood-brain barrier penetration compared to the target compound .
- NBOMe Series : 25I-NBOMe and analogs exhibit significantly higher molecular weights and LogP values due to halogenated aryl rings and methoxybenzyl groups, correlating with potent serotonin receptor (5-HT₂ₐ) agonism .
(a) Antimicrobial Activity of Benzimidazole Derivatives
Compounds like 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones demonstrate broad-spectrum antimicrobial activity. The benzimidazole core facilitates DNA intercalation or enzyme inhibition (e.g., topoisomerases), while thiazolidinone moieties enhance target specificity. The tetrahydrobenzoimidazole variant (target compound) may exhibit similar mechanisms but with altered pharmacokinetics due to reduced aromaticity and increased flexibility.
(b) Psychoactive NBOMe Compounds
25I-NBOMe and analogs are potent hallucinogens targeting 5-HT₂ₐ receptors. Structural differences (e.g., methoxyphenyl vs. tetrahydrobenzoimidazole) suggest the target compound lacks direct psychedelic activity but may interact with aminergic receptors due to the ethylamine side chain.
(c) Acetamide Derivatives
N-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide’s acetamide group likely confers metabolic stability but reduces CNS penetration compared to the ethylamine group in the target compound.
Biological Activity
n-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydrobenzo[d]imidazole moiety attached to an ethanamine group. Its structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Some proposed mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : It has been suggested that the compound might inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as serotonin and dopamine.
1. Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. Studies show that these compounds can significantly reduce depressive behaviors in rodents when administered in appropriate doses.
2. Anticonvulsant Activity
Some studies have explored the anticonvulsant properties of tetrahydrobenzo[d]imidazole derivatives. For instance, a related compound demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting a potential therapeutic role in epilepsy management.
3. Neuroprotective Properties
Preliminary investigations suggest that this compound may possess neuroprotective properties. It appears to reduce neuronal damage in models of oxidative stress and inflammation, potentially offering benefits for neurodegenerative diseases.
Case Studies
A series of case studies have evaluated the effects of this compound in various experimental settings:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Significant reduction in immobility time in forced swim test |
| Study B | Assess anticonvulsant activity | 100% protection against PTZ-induced seizures |
| Study C | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cultures |
Q & A
Basic: What are the standard synthetic routes for n-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via multi-step routes involving:
- Step 1: Formation of the bicyclic benzimidazole core using cyclohexanedione derivatives and ammonia under reflux .
- Step 2: Introduction of the methylene-ethylamine side chain via nucleophilic substitution or reductive amination. For example, reacting (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine with bromoethane in anhydrous dichloromethane (DCM) using triethylamine as a base .
Key factors affecting yield:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. DCM or THF balances reactivity and purity .
- Temperature control: Exothermic reactions (e.g., amine alkylation) require cooling (0–5°C) to minimize decomposition .
- Purification: Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
Advanced: How can researchers resolve contradictions in reported bioactivity data for benzimidazole derivatives like this compound?
Answer:
Discrepancies in antimicrobial or receptor-binding assays often arise from:
- Structural analogs: Minor substitutions (e.g., dimethyl groups at positions 5/6 on the benzimidazole ring) drastically alter bioactivity . Validate compound identity via NMR and LC-QTOF-MS .
- Assay conditions: Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or receptor isoforms (e.g., GPCR subtypes) require standardized protocols. For example, MIC (Minimum Inhibitory Concentration) values should include controls like thiabendazole .
- Solubility: Poor aqueous solubility (common in bicyclic amines) may underreport activity. Use DMSO stocks ≤1% v/v to avoid cytotoxicity artifacts .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Purity analysis: HPLC with UV detection (λ = 254 nm) using C18 columns and methanol/water gradients .
- Structural confirmation:
- Crystallinity: XRPD (X-ray powder diffraction) identifies polymorphs, critical for reproducibility in biological assays .
Advanced: How can reaction pathways be optimized to minimize side products during the synthesis of the benzimidazole core?
Answer:
Side reactions (e.g., over-alkylation or ring oxidation) are mitigated by:
- Catalyst selection: Zinc chloride (ZnCl2) or Eaton’s reagent (P2O5/CH3SO3H) improves regioselectivity in cyclization steps .
- Stoichiometric control: Limit excess alkylating agents (e.g., bromoethane) to 1.2 equivalents to prevent di-substitution .
- In situ monitoring: TLC (silica gel, dichloromethane/methanol 5:1) tracks reaction progress. Quench unreacted reagents with aqueous NaHCO3 .
Example optimization table:
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Catalyst | ZnCl2 (0.5 eq) | 78% → 92% |
| Alkylation | Solvent | Anhydrous DCM | Purity 85% → 97% |
Basic: What are the primary biological targets of this compound, and how are related derivatives validated pharmacologically?
Answer:
- Targets: The compound’s benzimidazole-ethylamine scaffold shows affinity for:
- Validation methods:
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
SAR strategies include:
- Substitution patterns:
- Scaffold hopping: Replacing the tetrahydrobenzene ring with triazole (as in analog V2L) increases metabolic stability .
Case study:
| Analog | Modification | Bioactivity (vs. Parent) |
|---|---|---|
| Triazole derivative | Benzimidazole → Triazole | 3× higher antiviral EC50 |
| N-Methylated | -NH2 → -NHCH3 | 2× longer plasma half-life |
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Toxicity: Acute oral toxicity (LD50 > 500 mg/kg in rats) suggests moderate risk. Use PPE (gloves, goggles) .
- Spill management: Neutralize with 10% acetic acid, then absorb with vermiculite .
- Storage: Desiccate at 2–8°C under argon to prevent amine oxidation .
Advanced: How can researchers address low solubility in aqueous buffers during bioassays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without denaturing proteins .
- Salt formation: Hydrochloride salts (e.g., dihydrochloride) improve water solubility (from <0.1 mg/mL to 15 mg/mL) .
- Prodrug design: Introduce phosphate esters at the amine group, cleaved in vivo by phosphatases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
